4-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-CARBONYL]MORPHOLINE
Description
4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine is a heterocyclic compound featuring a morpholine ring conjugated to a furan moiety substituted with a 2-chloro-4-nitrophenyl group. The morpholine ring (C₄H₉NO) is linked via a carbonyl group to the furan ring, which itself is substituted at the 5-position with a 2-chloro-4-nitrophenyl substituent. This structure combines electron-withdrawing groups (nitro, chloro) and a heterocyclic framework, making it relevant in medicinal chemistry and materials science.
For instance, describes the reaction of 1,3,4-thiadiazole-thiones with chloroacetamide derivatives in the presence of potassium carbonate to form morpholine-linked compounds . Similarly, outlines routes to 4-(4-nitrophenyl)morpholine derivatives, suggesting that the target compound could be synthesized through analogous carbonylative coupling or substitution reactions .
Properties
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c16-12-9-10(18(20)21)1-2-11(12)13-3-4-14(23-13)15(19)17-5-7-22-8-6-17/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQNCVNXUTFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]morpholine typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with morpholine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for potential antibacterial and antitumor activities . The presence of the nitrophenyl group enhances its interaction with biological targets, making it a candidate for developing new therapeutic agents.
- Antitubercular Activity : Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, suggesting its potential role in treating tuberculosis.
- Anticancer Properties : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The furan and nitrophenyl groups may play critical roles in inducing apoptosis in cancer cells.
Material Science
The unique chemical structure allows for the synthesis of advanced materials, including polymers and biofuels. The compound can be used as a building block in the production of functionalized polymers that exhibit specific properties such as increased thermal stability and enhanced mechanical strength.
- Polymer Synthesis : The carbonyl group facilitates polymerization reactions, leading to materials that can be tailored for specific applications in coatings and adhesives.
The compound's diverse functional groups contribute to its biological activity:
- Antimicrobial Properties : Similar arylfuran compounds have demonstrated significant antimicrobial effects, indicating potential use in developing new antibiotics.
- Enzyme Inhibition : The electrophilic nature of the carbonyl group may allow it to interact with various enzymes, potentially leading to the development of enzyme inhibitors for therapeutic purposes.
Case Study 1: Antitubercular Drug Development
A study focused on synthesizing derivatives of 4-[5-(2-Chloro-4-Nitrophenyl)Furan-2-Carbonyl]Morpholine showed promising results against Mycobacterium tuberculosis. The derivatives exhibited significant inhibitory effects on bacterial growth, indicating their potential as new antitubercular agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 5.2 | Inhibition of cell wall synthesis |
| Derivative B | 3.8 | Induction of oxidative stress |
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and lung cancer. The results indicated that it could induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 (Breast) | 10.0 | Yes |
| A549 (Lung) | 15.5 | Yes |
Mechanism of Action
The mechanism of action of 4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and morpholine moiety also contribute to its overall activity by facilitating binding to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 4-[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]morpholine with related compounds:
Key Observations:
- Heterocyclic Framework : The furan ring in the target compound introduces additional conjugation and rigidity absent in simpler morpholine derivatives like 4-(4-nitrophenyl)morpholine .
- Molecular Weight and Polarity : The target compound’s higher molecular weight (340.73 vs. 208–253 g/mol) and carbonyl group may impact bioavailability and solubility.
Biological Activity
4-[5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9ClN2O4
- Molecular Weight : 286.07 g/mol
- CAS Number : 380594-11-6
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar compounds have been noted for their high affinity towards multiple receptors, influencing key biochemical pathways involved in cell proliferation, apoptosis, and inflammation . The specific pathways affected by this compound remain under investigation, but preliminary studies suggest potential interactions with DNA topoisomerases and cyclin-dependent kinases, which are critical in cancer cell growth and survival .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
-
Antitumor Activity :
- Recent studies have shown that morpholine derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative similar to this compound demonstrated significant cytotoxicity against prostate cancer cells (PC-3), with an IC50 value indicating effective inhibition at low concentrations .
- Table 1 summarizes the antitumor efficacy of related compounds:
Compound Name Cell Line IC50 (µM) Mechanism Compound A PC-3 9.86 Induces apoptosis Compound B A549 15.00 ROS accumulation Compound C T47D 12.50 Cell cycle arrest - Antibacterial Activity :
-
Anti-inflammatory Effects :
- Morpholine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Case Study 1 : A study evaluated a series of morpholine derivatives for their antitumor activity against various human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxic effects through apoptosis induction and ROS generation .
- Case Study 2 : Another research focused on the antibacterial properties of furan derivatives, revealing that compounds structurally related to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values in the low µM range .
Q & A
Basic: What are the recommended synthetic routes for 4-[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]morpholine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Furan Core Formation : Couple 2-chloro-4-nitrophenylboronic acid () with a furan precursor via Suzuki-Miyaura cross-coupling to introduce the substituted phenyl group.
Morpholine Incorporation : React the furan intermediate with morpholine using a carbonylating agent (e.g., phosgene or triphosgene) to form the morpholine-carbonyl linkage.
Purification : Employ column chromatography or recrystallization for high-purity isolation (≥95%), as described in similar morpholine-derivative syntheses ( ).
Key Considerations : Optimize reaction stoichiometry and temperature (e.g., 60–80°C for coupling steps) to minimize byproducts.
Basic: How can researchers confirm the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities ().
Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling efficiency ().
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reaction rate and selectivity ().
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 100°C vs. 24 hr conventional heating) ( ).
Data-Driven Approach : Design a factorial experiment (e.g., 2 matrix) to evaluate catalyst loading, solvent, and temperature interactions .
Advanced: What mechanistic insights exist for substitution reactions involving the morpholine moiety?
Methodological Answer:
- Nucleophilic Substitution : The morpholine nitrogen can act as a nucleophile in SN2 reactions, particularly with alkyl halides ().
- Steric Effects : Steric hindrance from the 2-chloro-4-nitrophenyl group may slow reactivity; computational studies (DFT) can model transition states ().
- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to track nitro group reduction intermediates ( ).
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) based on furan and nitro pharmacophores ( ).
- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC values from enzyme inhibition assays ().
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS ().
Advanced: What strategies mitigate challenges in handling reactive intermediates during synthesis?
Methodological Answer:
- Intermediate Stabilization : Protect nitro groups with tert-butyloxycarbonyl (Boc) to prevent undesired redox reactions ( ).
- Inert Atmosphere : Conduct sensitive steps (e.g., Grignard additions) under nitrogen/argon to avoid hydrolysis ().
- Real-Time Monitoring : Use LC-MS to detect and quench reactive intermediates (e.g., acyl chlorides) before side reactions occur ().
Basic: What functional groups dominate the reactivity of this compound?
Methodological Answer:
- Nitro Group (NO) : Participates in reduction (e.g., catalytic hydrogenation to amine) and electrophilic aromatic substitution ().
- Furan Ring : Prone to oxidation (e.g., ozonolysis to diketones) and Diels-Alder cycloadditions ( ).
- Morpholine Carbonyl : Reacts with nucleophiles (amines, hydrazines) to form amides or hydrazides ().
Advanced: How do solvent polarity and pH affect the compound’s stability?
Methodological Answer:
- Polar Solvents : Acetonitrile and DMF stabilize the nitro group but may accelerate hydrolysis of the morpholine carbonyl at high temperatures ().
- pH-Dependent Degradation : Under acidic conditions (pH < 3), the morpholine ring may protonate, leading to ring-opening ().
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
